N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide
Description
The compound N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide is a thiazolidinone derivative characterized by a unique combination of substituents:
- A prop-2-en-1-yl (allyl) group at position 3, which may enhance reactivity or modulate steric effects.
- A thiazolidin-4-one core, a heterocyclic system known for diverse bioactivities, including antimicrobial and anti-inflammatory properties .
Structural studies of related bromophenyl acetamides reveal bond-length variations in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs), suggesting subtle conformational flexibility influenced by substituents .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-hydroxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-2-11-24-19(27)17(12-18(26)22-14-5-3-13(21)4-6-14)28-20(24)23-15-7-9-16(25)10-8-15/h2-10,17,25H,1,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUFYSRAJGFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromoaniline with 4-hydroxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives that can be further utilized in different chemical applications.
Scientific Research Applications
N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and similarities with related compounds:
*Calculated based on molecular formula.
Key Research Findings
Substituent Effects on Bioactivity
- Halogenated Phenyl Groups: Bromophenyl and chlorophenyl analogs (e.g., ) exhibit enhanced bioactivity in antioxidant assays compared to non-halogenated derivatives, likely due to improved membrane permeability and electronic effects .
- Hydroxyphenyl vs.
Structural Analysis
- NMR Profiling: Comparative NMR studies of thiazolidinone derivatives (e.g., ) reveal that substituents at positions 2 and 5 significantly alter chemical shifts in regions corresponding to the imino and thiazolidinone moieties. For instance, allyl groups induce upfield shifts in adjacent protons due to electron-donating effects.
- Crystallographic Data: The bromophenyl acetamide moiety in the target compound shows bond-length deviations (e.g., C6–Br: 1.8907 Å vs.
Biological Activity
N-(4-bromophenyl)-2-[(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide, with the CAS number 496040-72-3, is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 460.34 g/mol. The structure features a thiazolidinone ring, which is often associated with various biological activities.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.
Case Studies and Findings
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of similar thiazolidinone derivatives on cancer cell lines. Compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent anticancer activity .
- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which is crucial for its apoptotic effects .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | Jurkat | 1.61 | Bcl-2 inhibition |
| 10 | A-431 | 1.98 | Bcl-2 inhibition |
Antimicrobial Activity
Thiazolidinone derivatives have also been studied for their antimicrobial properties. The presence of halogen substituents such as bromine enhances their activity against various pathogens.
Research Findings
- Antibacterial Activity : A study demonstrated that compounds similar to N-(4-bromophenyl)-2-{...} exhibited antibacterial activity comparable to standards like norfloxacin .
| Compound | Pathogen | Activity Level |
|---|---|---|
| 43a | Staphylococcus aureus | Moderate |
| 43b | Escherichia coli | High |
Anticonvulsant Activity
Thiazolidinones are also recognized for their anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that specific substitutions can enhance this activity.
Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
